molecular formula C3H4N2 B13422196 1H-Pyrazole-3,4,5-d3

1H-Pyrazole-3,4,5-d3

Cat. No.: B13422196
M. Wt: 71.10 g/mol
InChI Key: WTKZEGDFNFYCGP-CBYSEHNBSA-N
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Description

1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms The deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-d3 can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the use of terminal alkynes and hydrazines in a cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4,5-d3 involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrazole-3,4,5-d3 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable for specific applications where isotopic labeling is required .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C3H4N2

Molecular Weight

71.10 g/mol

IUPAC Name

3,4,5-trideuterio-1H-pyrazole

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D

InChI Key

WTKZEGDFNFYCGP-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(NN=C1[2H])[2H]

Canonical SMILES

C1=CNN=C1

Origin of Product

United States

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